Diglutathionyl Mustard Phosphoramide
Overview
Description
Diglutathionyl Mustard Phosphoramide is a complex organic compound that has garnered significant interest in the fields of chemistry, biology, and medicine This compound is characterized by its unique structure, which includes glutathione moieties and a phosphoramide mustard group
Scientific Research Applications
Diglutathionyl Mustard Phosphoramide has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a model compound for studying phosphoramide chemistry.
Biology: The compound is employed in studies of cellular redox states and glutathione metabolism.
Medicine: Due to its ability to form DNA crosslinks, it is investigated as a potential anticancer agent. It is also used in studies of drug resistance mechanisms in cancer cells.
Future Directions
Phosphoramide, as an important framework of many biologically active molecules, has attracted widespread attention in recent decades. It is not only widely used in pharmaceuticals because of its excellent biological activities, but it also shows good performance in organic dyes, flame retardants, and extractors . Thus, it is of great significance to develop effective and convenient methods for the synthesis of phosphoramides .
Mechanism of Action
Target of Action
Diglutathionyl Mustard Phosphoramide primarily targets DNA, specifically the N7 atom of guanines . This interaction is crucial for the compound’s cytotoxic effects, which are used in its role as an anticancer agent .
Mode of Action
This compound interacts with its targets through a process known as alkylation . This involves the transfer of an alkyl group from the compound to its target, which in this case is DNA . The compound undergoes non-enzymatic degradation to produce two toxic species—phosphoramide mustard and acrolein . Phosphoramide mustard is believed to cause cell toxicity by alkylating DNA, thereby preventing DNA replication and ultimately leading to cellular death .
Biochemical Pathways
The compound affects several biochemical pathways. One significant route of biotransformation is the conjugation of electrophilic compounds with reduced glutathione . This can be non-enzymatic and/or catalyzed by glutathione-dependent enzymes . Glutathione usually combines with anticancer drugs and/or their metabolites to form more polar and water-soluble glutathione S-conjugates, which are readily excreted outside the body .
Pharmacokinetics
It is known that the compound is an alkylating agent and its effectiveness depends on the creation of specific metabolites that may alter their therapeutic or toxic properties .
Result of Action
The molecular and cellular effects of this compound’s action primarily involve the induction of cell toxicity. This is achieved through the alkylation of DNA, which prevents DNA replication and ultimately leads to cellular death . This cytotoxic effect is crucial for the compound’s use as an anticancer agent.
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the presence of alkalies in biological environments, atmospheric conditions, temperature, and wind can determine the level of exposure and therefore the level of toxicity . Additionally, the metabolic capacity of the patient can also influence the effectiveness of the compound .
Biochemical Analysis
Biochemical Properties
Diglutathionyl Mustard Phosphoramide plays a crucial role in biochemical reactions, particularly in the detoxification and bioactivation of anticancer drugs. It interacts with glutathione-dependent enzymes, such as glutathione S-transferases, which catalyze the conjugation of glutathione to electrophilic compounds. This interaction results in the formation of more polar and water-soluble glutathione S-conjugates, which are readily excreted from the body . Additionally, this compound can form conjugates with other biomolecules, influencing their activity and stability.
Cellular Effects
This compound has significant effects on various types of cells and cellular processes. It influences cell function by inducing DNA alkylation, leading to cell cycle arrest and apoptosis. This compound affects cell signaling pathways, gene expression, and cellular metabolism. For instance, it can modulate the activity of transcription factors and enzymes involved in oxidative stress responses, thereby impacting cellular homeostasis . The cytotoxic effects of this compound are particularly pronounced in cancer cells, making it a potential candidate for anticancer therapy.
Molecular Mechanism
The molecular mechanism of action of this compound involves its interaction with DNA and proteins. It exerts its effects by forming covalent bonds with DNA, leading to DNA cross-linking and strand breaks. This results in the inhibition of DNA replication and transcription, ultimately triggering cell death . Additionally, this compound can inhibit or activate enzymes by binding to their active sites, altering their catalytic activity. These interactions can lead to changes in gene expression and cellular signaling pathways.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are influenced by various factors, including temperature, pH, and the presence of other biomolecules. Over time, this compound may undergo hydrolysis, leading to the formation of toxic metabolites such as phosphoramide mustard and acrolein . Long-term exposure to this compound can result in sustained cellular damage and alterations in cellular function, as observed in in vitro and in vivo studies.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit therapeutic effects, such as tumor suppression and reduced toxicity. At high doses, this compound can cause severe toxic effects, including organ damage and systemic toxicity . Threshold effects have been observed, where a certain dosage level is required to achieve a therapeutic response, while exceeding this threshold can lead to adverse effects.
Metabolic Pathways
This compound is involved in several metabolic pathways, primarily those related to glutathione conjugation. It interacts with enzymes such as cytochrome P450 and glutathione S-transferases, which facilitate its biotransformation into more water-soluble metabolites . These metabolic pathways play a crucial role in the detoxification and elimination of this compound from the body. Additionally, the compound can influence metabolic flux and metabolite levels, impacting overall cellular metabolism.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. It can interact with transporters and binding proteins that facilitate its uptake and localization. The compound’s distribution is influenced by its chemical properties, such as polarity and solubility . This compound may accumulate in specific tissues or cellular compartments, affecting its therapeutic and toxic effects.
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. It can be directed to specific compartments or organelles through targeting signals or post-translational modifications. For example, the compound may localize to the nucleus, where it interacts with DNA and exerts its cytotoxic effects . Alternatively, it may be sequestered in the cytoplasm or other organelles, influencing various cellular processes.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Diglutathionyl Mustard Phosphoramide typically involves the conjugation of glutathione with a phosphoramide mustard precursor. The process can be divided into several steps:
Preparation of Phosphoramide Mustard Precursor: This involves the reaction of a suitable amine with phosphorus oxychloride to form the phosphoramide mustard.
Conjugation with Glutathione: The phosphoramide mustard is then reacted with glutathione under controlled conditions to form this compound.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and stringent quality control measures to ensure the purity and consistency of the final product .
Chemical Reactions Analysis
Types of Reactions: Diglutathionyl Mustard Phosphoramide undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the disulfide bonds in glutathione to thiols.
Substitution: The phosphoramide group can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as dithiothreitol (DTT) and tris(2-carboxyethyl)phosphine (TCEP) are used.
Substitution: Nucleophiles such as amines and thiols are commonly employed.
Major Products: The major products formed from these reactions include sulfoxides, sulfones, and various substituted derivatives of this compound .
Comparison with Similar Compounds
- Melphalan
- Mechlorethamine
- Ifosfamide
- Carmustine
- Lomustine
- Nimustine
Comparison: Diglutathionyl Mustard Phosphoramide is unique due to its dual functionality, combining the properties of glutathione and phosphoramide mustard. This dual functionality enhances its ability to target cancer cells and overcome drug resistance mechanisms. Compared to other nitrogen mustard derivatives, this compound exhibits improved solubility and stability, making it a promising candidate for further development in anticancer therapies .
Properties
IUPAC Name |
(2S)-2-amino-5-[[(2R)-3-[2-[2-[(2R)-2-[[(4S)-4-amino-4-carboxybutanoyl]amino]-3-(carboxymethylamino)-3-oxopropyl]sulfanylethyl-[amino(hydroxy)phosphoryl]amino]ethylsulfanyl]-1-(carboxymethylamino)-1-oxopropan-2-yl]amino]-5-oxopentanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H43N8O14PS2/c25-13(23(41)42)1-3-17(33)30-15(21(39)28-9-19(35)36)11-48-7-5-32(47(27,45)46)6-8-49-12-16(22(40)29-10-20(37)38)31-18(34)4-2-14(26)24(43)44/h13-16H,1-12,25-26H2,(H,28,39)(H,29,40)(H,30,33)(H,31,34)(H,35,36)(H,37,38)(H,41,42)(H,43,44)(H3,27,45,46)/t13-,14-,15-,16-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UVGSFFNNXIWBSA-VGWMRTNUSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CC(=O)NC(CSCCN(CCSCC(C(=O)NCC(=O)O)NC(=O)CCC(C(=O)O)N)P(=O)(N)O)C(=O)NCC(=O)O)C(C(=O)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C(CC(=O)N[C@@H](CSCCN(CCSC[C@@H](C(=O)NCC(=O)O)NC(=O)CC[C@@H](C(=O)O)N)P(=O)(N)O)C(=O)NCC(=O)O)[C@@H](C(=O)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H43N8O14PS2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40747629 | |
Record name | (2S,7R,17R,22S)-2,22-Diamino-12-[amino(hydroxy)phosphoryl]-7,17-bis[(carboxymethyl)carbamoyl]-5,19-dioxo-9,15-dithia-6,12,18-triazatricosane-1,23-dioic acid (non-preferred name) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40747629 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
762.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
145784-68-5 | |
Record name | (2S,7R,17R,22S)-2,22-Diamino-12-[amino(hydroxy)phosphoryl]-7,17-bis[(carboxymethyl)carbamoyl]-5,19-dioxo-9,15-dithia-6,12,18-triazatricosane-1,23-dioic acid (non-preferred name) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40747629 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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